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Compound of Interest

4-Amino-2-chloropyrimidine-5-
Compound Name:
carbonitrile

CAS No.: 94741-69-2

Cat. No.: B127025

Get Quote

1.1 The "Push-Pull" Electronic System To effectively utilize 4-amino-2-chloropyrimidine-5-
carbonitrile in drug discovery, one must understand its electronic distribution. It acts as a
"privileged scaffold" because of competing electronic effects that allow for highly regioselective
functionalization.

e The "Pull" (Activation): The nitrile group (—CN) at position 5 is a strong electron-withdrawing
group (EWG). It significantly lowers the LUMO energy of the pyrimidine ring, making the
carbon centers at C2 and C6 highly electrophilic and susceptible to nucleophilic attack (

)

e The "Push" (Deactivation/Direction): The amino group (—NH

) at position 4 is an electron-donating group (EDG) via resonance. This donation increases
electron density at C5 and C6, partially counteracting the nitrile's effect.

o The Result (Regioselectivity): The Chlorine at position 2 is the most reactive site. Unlike 2,4-
dichloropyrimidines where selectivity can be difficult, the 4-amino group deactivates position
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4/6, leaving the C2-Chlorine as the primary electrophile for displacement by amines,
alkoxides, or thiols.

1.2 Reactivity Map The following diagram illustrates the functionalization logic for medicinal
chemistry campaigns (e.g., JAK or EGFR inhibitor synthesis).
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Figure 1: Functionalization logic. C2 is the entry point for diversity; C5/N4 are used for scaffold

morphing.

Part 2: Safety & Risk Management Strategy

2.1 Hazard Identification (GHS Classification) While standard SDSs list hazards, the
combination of a halogenated heterocycle and a nitrile requires specific vigilance.
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Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Cat4 H302: Harmful if swallowed.[2]
o H312: Harmful in contact with
Acute Toxicity (Dermal) Cat4 )
skin.
S H315: Causes skin irritation.[3]
Skin Irritation Cat 2
[4]
o H319: Causes serious eye
Eye Irritation Cat 2A L
irritation.[2]
H335: May cause respiratory
STOT - SE Cat 3

irritation.[3][4]

2.2 Critical Handling Protocols

» Nitrile Risks: While the nitrile is covalently bonded, hydrolysis under strong acidic conditions
(e.g., using concentrated HCI at high heat) can theoretically release HCN gas. Always
perform acidic hydrolysis steps in a well-ventilated fume hood.

» Sensitization: Pyrimidine intermediates are known sensitizers. Double-gloving (Nitrile
>0.11mm) is recommended.

e Solubility & Cleanup: The compound is sparingly soluble in water but soluble in DMSO and
DMF. Spills should be cleaned with an organic solvent-soaked pad (acetone/ethanol) rather
than water alone.

Part 3: Synthetic Protocols & Experimental
Causality

3.1 Protocol A:

Displacement at C2 (Library Generation) Objective: To install a diverse amine at the C2
position, a common first step in synthesizing kinase inhibitors.

Rationale:
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e Solvent: n-Butanol or DMSO is used. Polar protic solvents like n-Butanol stabilize the
transition state of the Meisenheimer complex formed during

o Base: DIPEA (Hinig's base) acts as a proton scavenger. Inorganic bases (K

CO

) are less effective due to poor solubility in organic media unless phase transfer catalysts are
used.

Step-by-Step Methodology:

e Charge: To a reaction vial, add 4-amino-2-chloropyrimidine-5-carbonitrile (1.0 eq).
e Dissolve: Add n-Butanol (concentration 0.2 M).

o Reagent: Add the desired amine nucleophile (1.2 eq) and DIPEA (2.0 eq).

» Reaction: Heat to 100-120 °C for 4-12 hours.

o Note: The high temperature is required because the 4-amino group deactivates the ring
compared to a 2,4-dichloro analog.

e Monitoring: Check via LCMS. Look for the disappearance of the Chlorine isotope pattern (3:1
ratio of M/M+2) and appearance of the product mass.

e Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble,
evaporate solvent and purify via flash chromatography (DCM:MeOH gradient).

3.2 Protocol B: Cyclization to Pyrrolopyrimidine (7-Deazapurine) Objective: To fuse the ring
system, creating a scaffold mimicking Adenosine (common in ATP-competitive inhibitors).
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Figure 2: General workflow for converting the nitrile intermediate into a fused drug scaffold.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of your starting material and products, use the following checkpoints.

4.1 Physical Properties Table
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Property Value/Description Note
. . Darkening indicates
Appearance White to pale yellow solid L .
oxidation/decomposition.
] ] High MP due to intermolecular
Melting Point >240 °C (Decomposes)

H-bonding.

DMSO (High), DMF (High),

Solubility MeOH (Moderate), Water

(Low)

Use DMSO-d6 for NMR.

| LogP | ~0.5 - 1.0 (Predicted) | Suitable for oral drug absorption profiles. |

4.2 Spectroscopic Signature (QC Check)
e HNMR (DMSO-d

):

o Look for the pyrimidine proton (H6) singlet around

8.5-8.7 ppm.

o The amino protons (-NH

) usually appear as a broad singlet around
7.5 — 8.0 ppm (exchangeable with D
0).

e LCMS:

o M+H: 155.0 (approx).

o Isotope Pattern: Distinctive Chlorine pattern. The M+2 peak (157.0) should be roughly
33% the height of the M peak. Loss of this pattern confirms successful substitution of the

chlorine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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